molecular formula C13H16N2O4S B345229 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole CAS No. 352444-74-7

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole

Katalognummer: B345229
CAS-Nummer: 352444-74-7
Molekulargewicht: 296.34g/mol
InChI-Schlüssel: IMSLDUZXRQTEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazole ring substituted with a 2-ethyl group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

352444-74-7

Molekularformel

C13H16N2O4S

Molekulargewicht

296.34g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)12-9-10(18-2)5-6-11(12)19-3/h5-9H,4H2,1-3H3

InChI-Schlüssel

IMSLDUZXRQTEII-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Kanonische SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Löslichkeit

32.9 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.